molecular formula C16H16N2OS B6474549 6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane CAS No. 2640973-56-2

6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane

Cat. No.: B6474549
CAS No.: 2640973-56-2
M. Wt: 284.4 g/mol
InChI Key: OBJOYINYJSIJOO-UHFFFAOYSA-N
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Description

6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane is a complex organic compound featuring a spirocyclic structure with a thiazole ring. Compounds containing thiazole moieties are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The spirocyclic structure can be introduced through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

Scientific Research Applications

6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane is unique due to its spirocyclic structure combined with a thiazole ring, which imparts distinct chemical and biological properties. This combination is less common compared to other thiazole or indole derivatives, making it a valuable compound for further research and development .

Properties

IUPAC Name

(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c19-15(14-8-20-11-17-14)18-9-16(10-18)6-13(7-16)12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJOYINYJSIJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)C3=CSC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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